![molecular formula C20H21NO2 B12618940 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917965-74-3](/img/structure/B12618940.png)
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core with a unique substitution pattern
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can be achieved through a multi-step process:
-
Starting Material Preparation: : The synthesis begins with the preparation of (1S,2R)-2-ethenoxy-1,2-diphenylethanol. This can be achieved through the asymmetric reduction of 2-ethenoxy-1,2-diphenylethanone using a chiral catalyst.
-
Formation of Pyrrolidin-2-one Core: : The next step involves the cyclization of (1S,2R)-2-ethenoxy-1,2-diphenylethanol with a suitable amine, such as pyrrolidine, under acidic conditions to form the pyrrolidin-2-one core.
-
Final Product Formation: : The final step is the introduction of the ethenoxy group at the 1-position of the pyrrolidin-2-one ring. This can be achieved through a nucleophilic substitution reaction using an appropriate ethenoxy donor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of 1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethenoxy and diphenylethyl groups may play a crucial role in the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidin-2-one: Similar structure but with a hydroxy group instead of an ethenoxy group.
1-[(1S,2R)-2-methoxy-1,2-diphenylethyl]pyrrolidin-2-one: Similar structure but with a methoxy group instead of an ethenoxy group.
Uniqueness
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to the presence of the ethenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of compounds with specific desired activities or properties.
Eigenschaften
CAS-Nummer |
917965-74-3 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20(17-12-7-4-8-13-17)19(16-10-5-3-6-11-16)21-15-9-14-18(21)22/h2-8,10-13,19-20H,1,9,14-15H2/t19-,20+/m0/s1 |
InChI-Schlüssel |
PSGMNCSYWRIMCI-VQTJNVASSA-N |
Isomerische SMILES |
C=CO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
Kanonische SMILES |
C=COC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
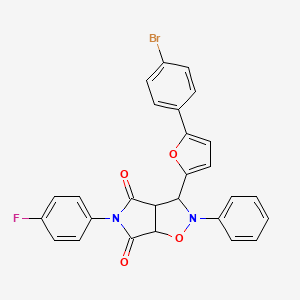
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

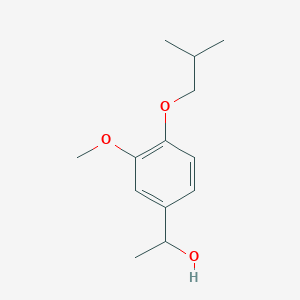
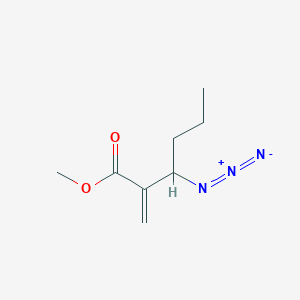
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
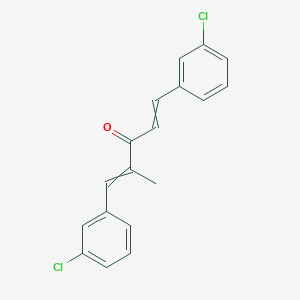
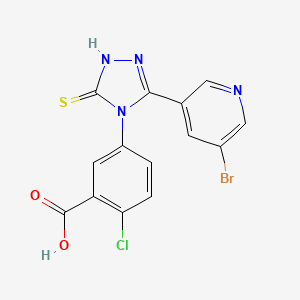
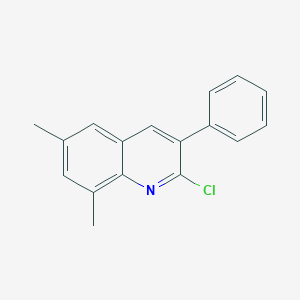
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

